molecular formula C9H6FNO2 B13129498 5-Fluoroisoquinoline-1,3(2H,4H)-dione

5-Fluoroisoquinoline-1,3(2H,4H)-dione

Cat. No.: B13129498
M. Wt: 179.15 g/mol
InChI Key: NVMURLLEKNFYHS-UHFFFAOYSA-N
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Description

5-Fluoroisoquinoline-1,3(2H,4H)-dione is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The core isoquinoline-1,3-dione scaffold is a privileged structure in the design of bioactive molecules, and the introduction of a fluorine atom at the 5-position is a strategic modification that can profoundly alter the compound's properties . Fluorine's high electronegativity and small atomic radius can enhance metabolic stability, influence lipophilicity, and improve bioavailability, often leading to optimized biological activity . Researchers utilize this chemotype in various discovery pipelines. Analogous isoquinoline-1,3-dione derivatives have been identified as selective inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2) , a DNA repair enzyme whose inhibition can sensitize cancer cells to topoisomerase II-targeting chemotherapeutics . Furthermore, structurally similar compounds have been developed as cereblon (CRBN) modulators , which are of great interest in the development of novel anticancer agents, particularly for hematological malignancies . The synthetic approaches to this class of compounds continue to advance, with recent methodologies focusing on efficient, radical-based cascade reactions to construct the core ring system . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C9H6FNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13)

InChI Key

NVMURLLEKNFYHS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2F)C(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroisoquinoline-1,3(2H,4H)-dione typically involves the fluorination of isoquinoline derivatives. One common method is the electrophilic fluorination of isoquinoline-1,3-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoroisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 5-fluoroisoquinoline-1,3(2H,4H)-dione can be contextualized through comparisons with analogs bearing substituents at distinct positions. Key compounds and their properties are summarized below:

Table 1: Structural and Functional Comparison of Isoquinoline-1,3-dione Derivatives

Compound Name Substituent(s) Biological Activity Key Data (IC50, Synthesis Method) Reference ID
4-(Phenylaminomethylene) derivative 4-(Phenylaminomethylene) Selective CDK4 inhibition IC50 = 27 nM (CDK4); radical cascade synthesis
4-(Benzylaminomethylene) derivative 4-(Benzylaminomethylene) Potent CDK4 inhibition, moderate CDK1/2 inhibition IC50 = 2 nM (CDK4); 23.3/18.3 nM (CDK1/2)
7-Methoxy derivative 7-Methoxy Unknown (structural analog) Molecular weight = 191.18 g/mol; synthetic precursor
4-[(2,4-Dimethyloxazol-yl)methyl] derivative 4-Hydroxy-2-methyl with oxazole moiety Caspase-3 inhibition, herbicidal activity X-ray crystallography data; photo-induced synthesis
4-Bromo derivative 4-Bromo Intermediate for Eschenmoser coupling reactions Reactivity in thiobenzamide reactions
5-Fluoroisoquinoline-1,3-dione 5-Fluoro Hypothesized: Enhanced selectivity/stability via fluorine’s electronegativity Limited direct data; inferred from structural analogs N/A

Physicochemical and Structural Properties

  • Crystal Packing : Derivatives like the 4-[(2,4-dimethyloxazol-yl)methyl] compound exhibit intermolecular hydrogen bonding (O–H⋯N, C–H⋯O), influencing solubility and crystallinity . Fluorine’s small size and high electronegativity may alter packing efficiency.
  • Conformational Analysis: Piperidine rings in tetrahydroisoquinoline moieties adopt half-boat conformations, with substituents like oxazole/thiazole affecting dihedral angles (e.g., 34.49°–36.00°) .

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